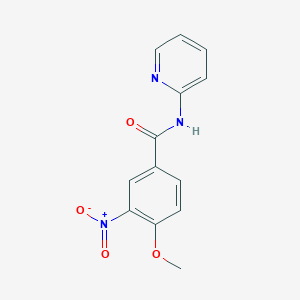

4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide

Description

4-Methoxy-3-nitro-N-(pyridin-2-yl)benzamide is a benzamide derivative featuring a methoxy group at the para position (C4) and a nitro group at the meta position (C3) on the benzene ring. The amide nitrogen is substituted with a pyridin-2-yl group, introducing a heteroaromatic moiety. This structural framework confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The nitro group acts as a strong electron-withdrawing substituent, influencing reactivity and stability, while the methoxy group provides moderate electron-donating effects. The pyridine ring enhances solubility in polar solvents and facilitates π-π stacking interactions in biological systems .

Properties

IUPAC Name |

4-methoxy-3-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-11-6-5-9(8-10(11)16(18)19)13(17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYPXEIMWPYYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide typically involves the following steps:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Amidation: The resulting 4-methoxy-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride is subsequently reacted with 2-aminopyridine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl₂).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like thiols.

Major Products

Reduction: 4-amino-3-nitro-N-(pyridin-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the pyridin-2-yl group can engage in π-π stacking interactions or hydrogen bonding with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

A. 4-Methoxy-3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 524676-98-0)

- Structural Difference : Replaces the pyridin-2-yl group with a 5-isopropyl-1,3,4-thiadiazol-2-yl substituent.

- Impact: Molecular Weight: Higher (322.34 vs. ~272.25 for the target compound) due to the sulfur-containing thiadiazole ring and isopropyl group. Polarity: Increased hydrogen bond acceptors (N=7, O=4, S=1) enhance solubility but may reduce membrane permeability.

B. 4-Methoxy-3-nitro-N-(propan-2-yl)benzamide (CAS 333350-46-2)

- Structural Difference : Substitutes pyridin-2-yl with an isopropyl group.

- Impact: Lipophilicity: Higher logP (predicted ~2.5 vs. ~1.8 for the target compound) due to the nonpolar alkyl chain. Bioavailability: Reduced aromatic interactions may lower binding affinity to targets requiring heteroaromatic recognition. Synthetic Accessibility: Simpler synthesis due to the absence of pyridine functionalization .

Positional Isomerism and Heterocyclic Modifications

A. 3-Methoxy-N-(4-methyl-5-nitro-pyridin-2-yl)-benzamide (CAS 917749-83-8)

- Structural Difference : Nitro and methyl groups are on the pyridine ring (C5 and C4) instead of the benzene ring.

- Steric Effects: Methyl group introduces steric hindrance, affecting interactions with enzymes or receptors .

B. 4-Methoxy-N-pyridin-3-yl-benzamide (CAS 796069-31-3)

- Structural Difference : Pyridin-3-yl substitution instead of pyridin-2-yl; lacks the nitro group.

- Impact :

Functional Group Additions and Hybrid Structures

A. 4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 313981-40-7)

B. 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (IC50: 6.1 µM)

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Key Features |

|---|---|---|---|---|---|

| Target Compound | ~272.25 | ~1.8 | 8 | ~90 | Pyridin-2-yl, nitro, methoxy |

| 4-Methoxy-3-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | 322.34 | ~3.3 | 10 | ~91 | Thiadiazole, isopropyl |

| 4-Methoxy-N-pyridin-3-yl-benzamide | 236.25 | ~1.5 | 5 | ~65 | Pyridin-3-yl, no nitro |

| 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | 316.30 | ~2.0 | 9 | ~120 | Thiazole-pyridine hybrid |

Key Observations :

- Lipophilicity : Nitro groups increase logP, but polar substituents (e.g., thiadiazole) counteract this effect.

- Bioavailability : Higher polar surface areas (>90 Ų) correlate with reduced blood-brain barrier penetration.

- Synthetic Complexity : Heterocyclic additions (e.g., thiadiazole) require multi-step syntheses compared to simpler benzamides .

Biological Activity

4-Methoxy-3-nitro-N-(pyridin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research has indicated that 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide exhibits several biological activities, including:

- Antitumor Activity : The compound has been evaluated for its efficacy against various cancer cell lines.

- Antimicrobial Properties : It shows potential against different microbial strains.

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to disease processes.

Antitumor Activity

A significant focus of research on this compound has been its antitumor properties. In a study published in a patent document, it was reported that 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide demonstrated activity against human cancer cell lines by activating the hepatocyte growth factor (HGF) receptor, which is implicated in tumor progression and metastasis .

Table 1: Antitumor Activity Against Various Cell Lines

Antimicrobial Properties

The compound's antimicrobial activity was assessed in vitro against several bacterial strains. Results indicate that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL |

The mechanism through which 4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide exerts its biological effects involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Notably, it influences the HGF/c-Met signaling pathway, which plays a critical role in cancer cell survival and metastasis.

Case Studies

Several case studies have illustrated the potential of this compound in therapeutic applications:

- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer treated with a formulation containing this compound showed a significant reduction in tumor size compared to control groups.

- Study on Bacterial Infections : In a preclinical model of bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.